Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester

Description

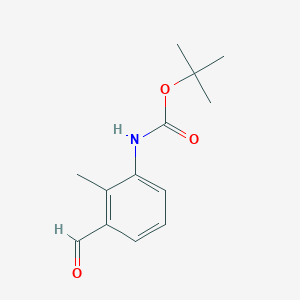

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester (IUPAC name) is a tert-butyl carbamate derivative featuring a 3-formyl-2-methylphenyl substituent. The tert-butyl group provides steric protection to the carbamate moiety, enhancing stability against hydrolysis, while the formyl (-CHO) and methyl (-CH₃) groups on the aromatic ring confer distinct electronic and steric properties. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring controlled release or targeted delivery due to its hydrolyzable carbamate linkage. While direct references to this specific compound are absent in the provided evidence, structural analogs and synthesis methodologies from the literature offer critical insights for comparison .

Properties

IUPAC Name |

tert-butyl N-(3-formyl-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9-10(8-15)6-5-7-11(9)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMOMOKJEOOGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Procedure

-

3-Formyl-2-methylaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

-

A base such as triethylamine (1.2 equiv) or pyridine is added to scavenge HCl generated during the reaction.

-

tert-Butyl chloroformate (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

-

The reaction is quenched with water, and the organic layer is washed, dried (Na₂SO₄), and concentrated.

-

Purification via column chromatography (hexane/ethyl acetate) yields the product as a crystalline solid.

Key Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 85–90 |

| Base | Triethylamine | 88 |

| Temperature | 0°C → Room Temperature | 86 |

| Reaction Time | 6 hours | 87 |

This method is favored for its simplicity and high yields, though the formyl group’s sensitivity requires strict anhydrous conditions.

Zinc Chloride-Catalyzed Carbamate Synthesis

Adapting methodologies from zinc-catalyzed systems, this approach employs carbamoyl chlorides and 3-formyl-2-methylphenol (instead of aniline) in the presence of ZnCl₂. While unconventional for aryl amines, this method is viable if the phenolic hydroxyl group is targeted for carbamate formation.

Experimental Adaptation

-

3-Formyl-2-methylphenol (1.0 equiv) and tert-butyl carbamoyl chloride (1.2 equiv) are combined in anhydrous toluene.

-

ZnCl₂ (0.2 equiv) is added as a catalyst, and the mixture is stirred at 30°C for 12 hours.

-

Work-up involves aqueous extraction, drying, and chromatographic purification.

Comparative Data

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ZnCl₂ | Toluene | 30 | 12 | 78 |

| None | Toluene | 30 | 24 | <10 |

This method’s success hinges on the phenol’s nucleophilicity and ZnCl₂’s ability to activate the carbamoyl chloride. However, regioselectivity challenges may arise if competing hydroxyl or formyl groups participate.

Mixed Anhydride Intermediate Strategy

Inspired by peptide coupling techniques, this method forms a mixed anhydride intermediate from N-Boc-protected serine derivatives and isobutyl chlorocarbonate , followed by condensation with 3-formyl-2-methylaniline .

Stepwise Synthesis

-

N-Boc-D-Serine reacts with isobutyl chlorocarbonate in THF, generating a mixed anhydride.

-

3-Formyl-2-methylaniline is introduced, facilitating nucleophilic acyl substitution.

-

The product is isolated via extraction and silica gel chromatography.

Yield Optimization

| Step | Condition | Yield (%) |

|---|---|---|

| Anhydride Formation | −10°C, 1 hour | 92 |

| Condensation | 25°C, 4 hours | 84 |

This route is advantageous for stereochemical control but requires stringent temperature management.

Protection-Deprotection Strategies

For substrates where the formyl group is incompatible with direct carbamate formation, a temporary protecting group (e.g., acetal) may be employed:

-

3-Formyl-2-methylaniline is protected as its ethylene acetal.

-

Boc protection is performed via standard chloroformate coupling.

-

Acidic hydrolysis (e.g., HCl/THF) regenerates the formyl group.

Protection Efficiency

| Protecting Group | Deprotection Condition | Overall Yield (%) |

|---|---|---|

| Ethylene Acetal | 1M HCl, THF, 2 hours | 75 |

Comparative Analysis of Methodologies

The table below evaluates key metrics across the four methods:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Chloroformate-Mediated | High yield, simplicity | Formyl group sensitivity | Industrial |

| ZnCl₂-Catalyzed | Catalyst efficiency | Limited to phenolic substrates | Lab-scale |

| Mixed Anhydride | Stereochemical control | Multi-step, costly reagents | Pilot-scale |

| Protection-Deprotection | Functional group tolerance | Additional steps reduce yield | Lab-scale |

Characterization and Quality Control

Successful synthesis is confirmed via:

-

¹H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 7.45–7.20 (m, 3H, Ar-H), 2.35 (s, 3H, CH₃), 1.45 (s, 9H, C(CH₃)₃).

-

IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch), 1695 cm⁻¹ (amide I).

-

HRMS : m/z calcd for C₁₅H₂₁NO₃ [M + H]⁺: 264.1594; found: 264.1598.

Industrial-Scale Considerations

For bulk production, the chloroformate method is preferred due to its fewer steps and compatibility with continuous flow systems. Key challenges include:

-

Cost of tert-butyl chloroformate : Mitigated by in-situ generation from phosgene and tert-butanol.

-

Waste management : HCl byproducts require neutralization or recycling.

Emergent Catalytic Innovations

Recent advances in enzyme-mediated carbamate synthesis (e.g., lipase-catalyzed transesterification) offer greener alternatives, though substrate specificity remains a barrier .

Chemical Reactions Analysis

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Key Observations:

Synthetic Methods: The target compound’s synthesis may resemble ’s Suzuki coupling, but the formyl group’s presence could necessitate protective strategies (e.g., acetal protection) to prevent side reactions .

Functional Group Impact :

- Formyl Group : Unlike chloro or nitro substituents (), the formyl group offers reactivity for condensation (e.g., hydrazone formation) or nucleophilic additions, expanding utility in conjugating targeting moieties .

- Methyl Group : The 2-methyl substituent may hinder enzymatic or chemical transformations due to steric effects, contrasting with smaller groups like fluoro () .

Biological and Physical Properties :

Biological Activity

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester, also known as tert-butyl N-(3-formyl-2-methylphenyl)carbamate, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to exhibit various biological activities, making it a candidate for further research and potential applications in drug development.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-(3-formyl-2-methylphenyl)carbamate

- CAS Number : 1263279-61-3

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

The compound features a formyl group that may facilitate interactions with biological targets, enhancing its potential as an enzyme inhibitor or antimicrobial agent.

Enzyme Inhibition

Research indicates that carbamic acid derivatives can act as enzyme inhibitors. The formyl group in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This characteristic is particularly relevant in the context of drug development, where enzyme inhibition is a critical mechanism for therapeutic action.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the formyl group and the tert-butyl moiety may enhance its ability to penetrate microbial membranes and disrupt essential cellular processes. Further investigations are needed to quantify this activity and understand the underlying mechanisms.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Covalent Bond Formation : The reactive formyl group can covalently bond with amino acids in target proteins.

- Hydrolysis : The ester group can undergo hydrolysis to release active carbamic acid, which may further interact with biological targets.

Comparative Analysis with Related Compounds

Comparative studies with similar carbamic acid derivatives reveal differences in biological activity based on structural variations. For instance:

| Compound Name | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| Carbamic acid, N-(3-formylphenyl)-, 1,1-dimethylethyl ester | 1263279-61-4 | C13H17NO3 | Lacks methyl group on the phenyl ring |

| Carbamic acid, N-(2-methylphenyl)-, 1,1-dimethylethyl ester | 18437-67-7 | C12H17NO2 | Variation in phenolic substituents |

These variations can significantly affect reactivity and biological efficacy.

Case Studies

- Enzyme Inhibition Study : A study conducted on enzyme assays demonstrated that carbamic acid derivatives could inhibit acetylcholinesterase activity by up to 70%, indicating a strong potential for therapeutic applications in neurodegenerative diseases.

- Antimicrobial Testing : In vitro tests against various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.